![molecular formula C7H6N2O7S B1605174 2,4-Dinitrotoluene-3-sulfonic acid CAS No. 63348-71-0](/img/structure/B1605174.png)
2,4-Dinitrotoluene-3-sulfonic acid
Overview
Description
2,4-Dinitrotoluene-3-sulfonic acid is a chemical compound with the molecular formula C7H6N2O7S . It is also known by other names such as 3-methyl-2,6-dinitrobenzenesulfonic acid and 2,4-Dinitrotoluene-3-sulfonic acid sodium salt . The molecular weight of this compound is 262.20 g/mol .
Molecular Structure Analysis
The molecular structure of 2,4-Dinitrotoluene-3-sulfonic acid consists of a benzene ring substituted with a methyl group, two nitro groups, and a sulfonic acid group . The InChI string representation of the molecule isInChI=1S/C7H6N2O7S/c1-4-2-3-5 (8 (10)11)7 (17 (14,15)16)6 (4)9 (12)13/h2-3H,1H3, (H,14,15,16)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dinitrotoluene-3-sulfonic acid include a molecular weight of 262.20 g/mol, a computed XLogP3-AA value of 0.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 261.98957171 g/mol . The topological polar surface area is 154 Ų .Scientific Research Applications
Comprehensive Analysis of 2,4-Dinitrotoluene-3-sulfonic Acid Applications
- Used in LC–MS methods with QTOF detection for determining dinitrotoluenesulfonic acids in groundwater .
- Utilized in ultrasound-assisted mineralization processes for the disposal of wastewater in toluene nitration processes .
- Studied for its roles in the reductive transformation of 2,4-dinitrotoluene, examining catalytic and inhibitory effects .
Groundwater Analysis
Spectroscopy
Wastewater Treatment
Explosive Material Detection
Chemical Synthesis
Catalysis Research
Vapor Detection
Environmental Monitoring
Future Directions
Future research could focus on the geochemical transformation of dinitrotoluene sulfonates, including 2,4-Dinitrotoluene-3-sulfonic acid, in contaminated sites . Additionally, the use of nanoscale zerovalent iron for the reduction of dinitrotoluene sulfonates in TNT red water could be explored further .
Mechanism of Action
Target of Action
It is known that similar compounds, such as dinitrotoluenes, interact with various enzymes and proteins in organisms
Mode of Action
It is known that dinitrotoluenes can undergo microbial reduction, which involves enzymatic processes . The compound may interact with its targets, leading to changes in their function or structure. More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
For instance, 2,4-dinitrotoluene can be metabolized by bacteria through oxidative denitration and ring-fission . The downstream effects of these pathways could include the production of various metabolites, some of which may be more biodegradable .
Pharmacokinetics
It is known that similar compounds can be absorbed and distributed in organisms, metabolized through various pathways, and excreted . These properties can impact the bioavailability of the compound, influencing its effectiveness and potential toxicity.
Result of Action
Similar compounds have been associated with various effects, including organ damage and carcinogenic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dinitrotoluene-3-sulfonic acid. For instance, the presence of certain microorganisms can enhance the degradation of similar compounds . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s action .
properties
IUPAC Name |
3-methyl-2,6-dinitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXQNVNKGCTBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979483 | |
Record name | 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrotoluene-3-sulfonic acid | |
CAS RN |
63348-71-0 | |
Record name | 2,4-Dinitrotoluene-3-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063348710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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